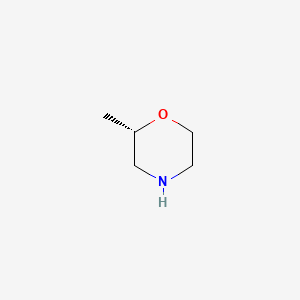

(S)-2-Methylmorpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Methylmorpholine, also known as 2-Methylmorpholine, is an organic compound belonging to the morpholine family. It is a colorless liquid with a characteristic odor and is soluble in water. The compound is widely used in the pharmaceutical, agrochemical, and petrochemical industries. It is also used as a synthetic intermediate, a solvent, and an antifoaming agent.

Scientific Research Applications

Cellulose Dissolution and Fiber Production

NMMO is widely recognized for its role in the Lyocell process, a method for producing cellulose fibers. This process utilizes NMMO as a solvent for directly dissolving cellulose, allowing for the manufacture of fibers without chemical modification of the cellulose. The chemistry of side reactions and byproduct formation in the system of NMMO and cellulose is critical, as these can affect fiber quality and process efficiency. Research has focused on understanding these chemical interactions to minimize negative effects, such as cellulose degradation or discoloration of fibers, ensuring a safe and economical production of Lyocell fibers (Rosenau et al., 2001).

Biodegradation

The biodegradation of NMMO has been a subject of interest, particularly in the context of its environmental impact. Studies have shown that activated sludge can be adapted to degrade NMMO and its metabolites effectively, indicating that NMMO-containing wastewaters can be treated in conventional wastewater treatment plants. This adaptation process, crucial for reducing the environmental footprint of processes using NMMO, involves the reduction of NMMO to N-methylmorpholine and eventually to morpholine, highlighting the potential for complete mineralization of these compounds (Meister & Wechsler, 2004).

Chemical Synthesis and Material Science

NMMO has facilitated advancements in material science and chemical synthesis. For example, it has been used in the preparation and modification of cellulose fibers for antibacterial applications. The solvent’s unique properties enable the dissolution of cellulose and its derivatives, creating functional fibers with potential uses in medical and hygiene products. Moreover, NMMO’s role in synthesizing complex pharmaceuticals, such as JAK2 inhibitors, showcases its utility in creating bonds that are challenging to form using traditional methods, thereby advancing drug development (Douglas et al., 2014).

properties

IUPAC Name |

(2S)-2-methylmorpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-5-4-6-2-3-7-5/h5-6H,2-4H2,1H3/t5-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQMMFVPUIVBYII-YFKPBYRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNCCO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80653199 |

Source

|

| Record name | (2S)-2-Methylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

74572-13-7 |

Source

|

| Record name | (2S)-2-Methylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-methylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4aR,7aS)-tert-Butyl tetrahydro-2H-[1,4]dioxino[2,3-c]pyrrole-6(3H)-carboxylate](/img/structure/B591709.png)